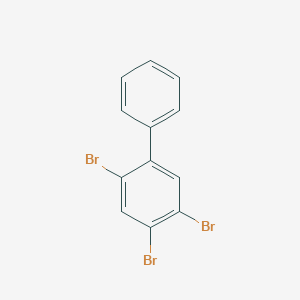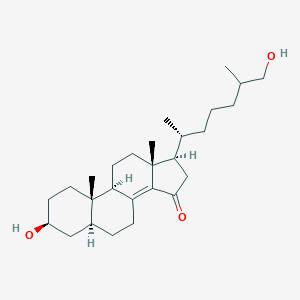
3,26-Dihydroxycholest-8(14)-en-15-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,26-Dihydroxycholest-8(14)-en-15-one, also known as 15α-hydroxy-7-dehydrocholesterol or provitamin D3, is a precursor of vitamin D3. It is synthesized in the skin when exposed to ultraviolet B radiation from sunlight. Vitamin D3 plays a crucial role in maintaining bone health and has been associated with a range of other health benefits.
Mecanismo De Acción
The mechanism of action of 3,26-dihydroxycholest-8(14)-en-3,26-Dihydroxycholest-8(14)-en-15-one-one is through its conversion to vitamin D3. Vitamin D3 acts by binding to the vitamin D receptor (VDR) in various tissues, including the intestine, bone, and immune system. This binding leads to the activation of several signaling pathways, including calcium and phosphorus metabolism, immune regulation, and cell differentiation.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 3,26-dihydroxycholest-8(14)-en-3,26-Dihydroxycholest-8(14)-en-15-one-one are primarily mediated through its conversion to vitamin D3. Vitamin D3 has been shown to regulate calcium and phosphorus metabolism, which is essential for bone health. It also plays a crucial role in immune regulation, cell differentiation, and gene expression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3,26-dihydroxycholest-8(14)-en-3,26-Dihydroxycholest-8(14)-en-15-one-one in lab experiments include its ability to mimic the natural synthesis of vitamin D3 in the skin. This allows for the study of the effects of vitamin D3 without the need for exposure to ultraviolet radiation. The limitations of using 3,26-dihydroxycholest-8(14)-en-3,26-Dihydroxycholest-8(14)-en-15-one-one in lab experiments include its instability and the need for specialized equipment for its synthesis.
Direcciones Futuras
For research on 3,26-dihydroxycholest-8(14)-en-3,26-Dihydroxycholest-8(14)-en-3,26-Dihydroxycholest-8(14)-en-15-one-one-one include the development of more efficient synthesis methods, the identification of novel therapeutic applications, and the investigation of its potential role in the prevention of chronic diseases. Additionally, further studies are needed to elucidate the mechanisms underlying its various biological effects and to optimize its use in clinical settings.
Métodos De Síntesis
The synthesis of 3,26-dihydroxycholest-8(14)-en-3,26-Dihydroxycholest-8(14)-en-15-one-one can be achieved through several methods, including the oxidation of cholesterol, the reduction of 7-dehydrocholesterol, or the isomerization of 5,7-diene cholesterol. The most common method is the isomerization of 5,7-diene cholesterol, which involves the use of ultraviolet light or heat.
Aplicaciones Científicas De Investigación
3,26-Dihydroxycholest-8(14)-en-3,26-Dihydroxycholest-8(14)-en-15-one-one has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, immunomodulatory, and anticancer properties. It has also been associated with the prevention of several chronic diseases, including cardiovascular disease, diabetes, and multiple sclerosis.
Propiedades
Número CAS |
114182-43-3 |
|---|---|
Nombre del producto |
3,26-Dihydroxycholest-8(14)-en-15-one |
Fórmula molecular |
C27H44O3 |
Peso molecular |
416.6 g/mol |
Nombre IUPAC |
(3S,5S,9R,10S,13R,17R)-3-hydroxy-17-[(2R)-7-hydroxy-6-methylheptan-2-yl]-10,13-dimethyl-1,2,3,4,5,6,7,9,11,12,16,17-dodecahydrocyclopenta[a]phenanthren-15-one |
InChI |
InChI=1S/C27H44O3/c1-17(16-28)6-5-7-18(2)23-15-24(30)25-21-9-8-19-14-20(29)10-12-26(19,3)22(21)11-13-27(23,25)4/h17-20,22-23,28-29H,5-16H2,1-4H3/t17?,18-,19+,20+,22+,23-,26+,27-/m1/s1 |
Clave InChI |
DSHHTQBAVZFVEB-FIQLLAGNSA-N |
SMILES isomérico |
C[C@H](CCCC(C)CO)[C@H]1CC(=O)C2=C3CC[C@H]4C[C@H](CC[C@@]4([C@H]3CC[C@]12C)C)O |
SMILES |
CC(CCCC(C)C1CC(=O)C2=C3CCC4CC(CCC4(C3CCC12C)C)O)CO |
SMILES canónico |
CC(CCCC(C)C1CC(=O)C2=C3CCC4CC(CCC4(C3CCC12C)C)O)CO |
Sinónimos |
(25R)-3beta,26-dihydroxy-5alpha-cholest-8(14)-en-15-one 3,26-dihydroxycholest-8(14)-en-15-one 5-alpha-cholest-8(14)-ene-3-beta,26-diol-15-one CEDO cholest-8(14)-ene-3,26-diol-15-one cholest-8(14)-ene-3,26-diol-15-one, (3alpha,5alpha)-isomer cholest-8(14)-ene-3,26-diol-15-one, (3beta,5alpha,25S)-isome |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



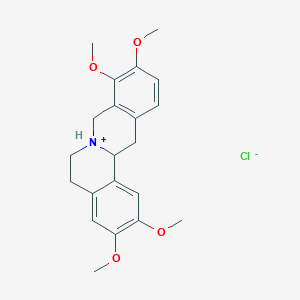
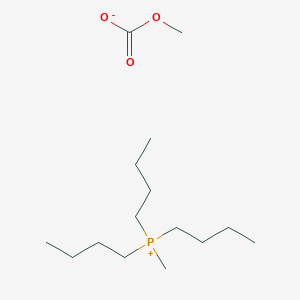
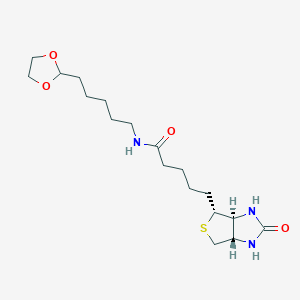
![(S)-Hexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B50762.png)
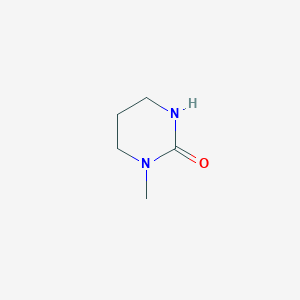

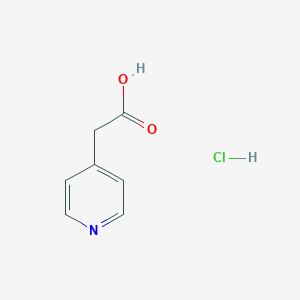
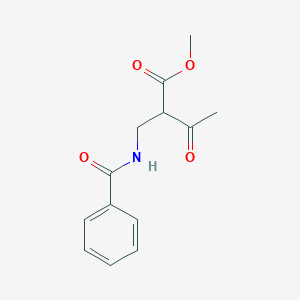
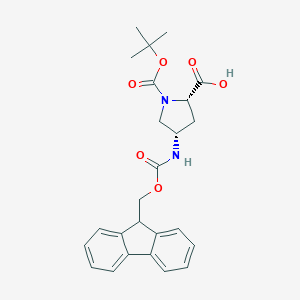
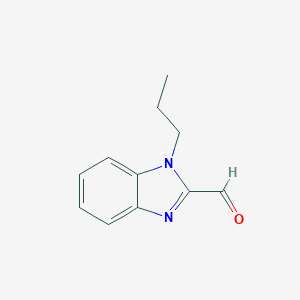
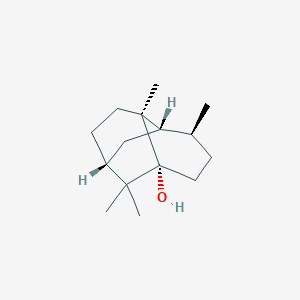
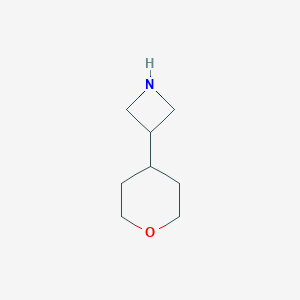
![(1R,4S,4aR,8aR)-1,6-dimethyl-4-[(2R)-6-methylhept-5-en-2-yl]-3,4,4a,7,8,8a-hexahydro-2H-naphthalen-1-ol](/img/structure/B50782.png)
